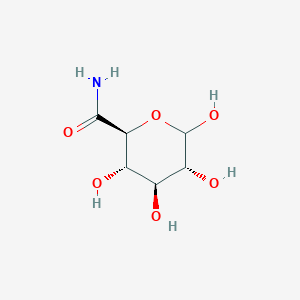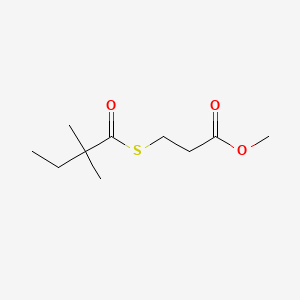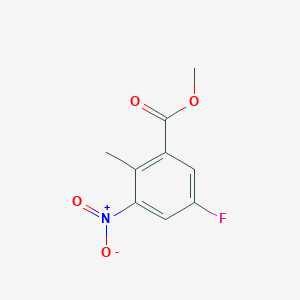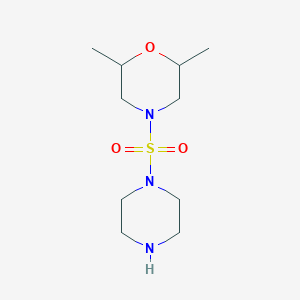
2,6-Dimetil-4-(piperazina-1-sulfonil)morfolina
Descripción general
Descripción
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound with the CAS Number: 1042788-17-9 . It has a molecular weight of 263.36 .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The IUPAC name of this compound is 2,6-dimethyl-4-(1-piperazinylsulfonyl)morpholine . The InChI code is 1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 .Chemical Reactions Analysis
The key step in the synthesis of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H21N3O3S . It has a molecular weight of 263.35704 .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
2,6-Dimetil-4-(piperazina-1-sulfonil)morfolina: se utiliza en la investigación farmacéutica como material de referencia para el desarrollo de fármacos. Su estructura única sirve como andamiaje para sintetizar posibles agentes terapéuticos. Los grupos sulfonilo y piperazina del compuesto son particularmente interesantes para crear moléculas con posible actividad del SNC debido a su prevalencia en compuestos farmacológicamente activos .
Estudios Antivirales
Este compuesto se ha explorado por su potencial en estudios antivirales. Los derivados de morfolina y piperazina han mostrado actividad contra diversas infecciones virales. La investigación sobre compuestos similares ha indicado que pueden inhibir la replicación viral, lo que convierte a This compound en un candidato para una mayor investigación en esta área .
Agricultura
En el sector agrícola, compuestos como This compound se estudian por su posible uso como precursores de agroquímicos. Sus motivos estructurales se encuentran a menudo en fungicidas y herbicidas. La investigación en este campo tiene como objetivo mejorar la protección de los cultivos y el rendimiento mediante el desarrollo de nuevos compuestos más efectivos .
Aplicaciones Industriales
Las aplicaciones industriales de tales compuestos incluyen su uso como intermediarios en la síntesis de moléculas más complejas. El anillo de morfolina, en particular, es una parte versátil que se puede funcionalizar aún más para producir una variedad de productos químicos industriales .
Ciencias Ambientales
This compound: también puede tener aplicaciones en las ciencias ambientales. Sus derivados podrían utilizarse para sintetizar compuestos que ayudan en la degradación de contaminantes o en el desarrollo de materiales respetuosos con el medio ambiente .
Ciencias de los Materiales
En las ciencias de los materiales, los derivados del compuesto podrían ser clave para crear nuevos polímeros con propiedades únicas. El grupo sulfonilo, por ejemplo, podría impartir estabilidad térmica, mientras que la piperazina podría contribuir a la flexibilidad, lo que lo hace valioso para la investigación de materiales de alto rendimiento .
Bioquímica
Finalmente, en bioquímica, This compound se puede utilizar para estudiar las interacciones enzima-sustrato. Su estructura le permite imitar ciertas moléculas biológicas, lo que puede ser crucial para comprender las vías metabólicas y diseñar inhibidores de las enzimas .
Mecanismo De Acción
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine works by binding to metal ions and forming a complex. This complex is then excreted from the body, thus removing the metal ions from the body. The mechanism of action of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is based on its ability to form strong complexes with metal ions. 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has a high affinity for heavy metals, such as lead, mercury, and cadmium, and is able to form strong complexes with these metals. The complexes formed by 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine are more stable than those formed by other chelating agents, such as EDTA.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals, such as lead, mercury, and cadmium. In addition, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to reduce the levels of free radicals in the body, which can lead to oxidative stress. It has also been shown to reduce inflammation and to improve the function of the immune system. Furthermore, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to reduce the risk of cancer by binding to and removing carcinogenic metals from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in laboratory experiments is its high binding affinity for heavy metals. This makes it an ideal chelating agent for removing heavy metals from biological samples. In addition, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the major limitations of using 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in laboratory experiments is its low solubility in water. This makes it difficult to use in experiments that require a high concentration of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine. One potential direction is the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in the clinical setting to treat metal poisoning. Another potential direction is the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine to study the effects of metal ions on the structure and function of proteins, as well as to investigate the mechanisms of action of metal-based drugs. Additionally, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine could be used to study the effects of metal ions on the regulation of gene expression and the function of enzymes. Finally, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine could be used to study the effects of heavy metal toxicity on the environment.
Propiedades
IUPAC Name |
2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQHJCAHARRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



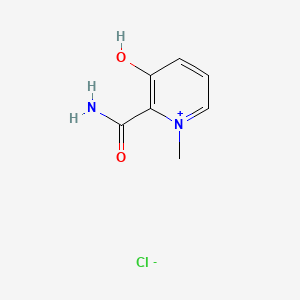
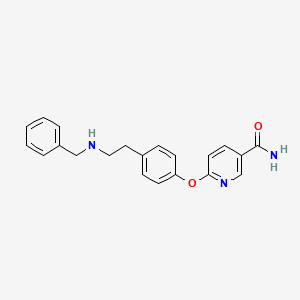
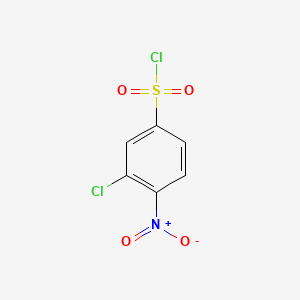
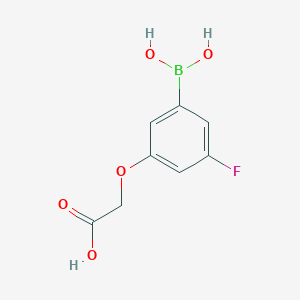


![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)
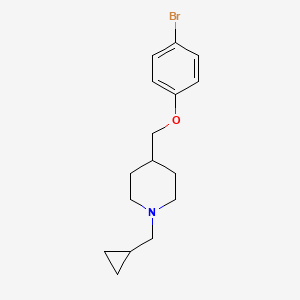
![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)
